1-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxamide
CAS No.: 1040677-43-7
Cat. No.: VC11957354
Molecular Formula: C17H20N4O2S
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040677-43-7 |
|---|---|
| Molecular Formula | C17H20N4O2S |
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | 1-[2-(2-anilino-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C17H20N4O2S/c18-16(23)12-6-8-21(9-7-12)15(22)10-14-11-24-17(20-14)19-13-4-2-1-3-5-13/h1-5,11-12H,6-10H2,(H2,18,23)(H,19,20) |
| Standard InChI Key | DECWQLUFGHYMIK-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C(=O)N)C(=O)CC2=CSC(=N2)NC3=CC=CC=C3 |
| Canonical SMILES | C1CN(CCC1C(=O)N)C(=O)CC2=CSC(=N2)NC3=CC=CC=C3 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s structure integrates three key components:
-
Piperidine-4-carboxamide: A six-membered nitrogen-containing ring with a carboxamide group at position 4, contributing to conformational flexibility and hydrogen-bonding capacity.
-
Thiazole core: A five-membered heterocycle containing sulfur and nitrogen atoms, known for its electron-rich nature and role in π-π stacking interactions .
-
Phenylamino substituent: An aromatic amine group at position 2 of the thiazole ring, enhancing hydrophobic interactions with biological targets .
The canonical SMILES representation (C1CN(CCC1C(=O)N)C(=O)CC2=CSC(=N2)NC3=CC=CC=C3) highlights the acetyl linker bridging the piperidine and thiazole moieties.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₄O₂S |
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | 1-[2-(2-anilino-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide |
| Topological Polar Surface | 109 Ų |
| Hydrogen Bond Donors | 3 |
Synthetic Pathways and Optimization
Stepwise Synthesis
The synthesis typically follows a three-step protocol:
-
Thiazole Ring Formation: Utilizing the Hantzsch thiazole synthesis, α-haloketones (e.g., chloroacetone) react with thiourea derivatives under basic conditions to yield the 2-phenylamino-thiazole intermediate .
-
Acetylation of Piperidine: The piperidine-4-carboxamide scaffold is acylated with bromoacetyl bromide, followed by coupling to the thiazole intermediate via nucleophilic substitution .
-
Final Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product, with HPLC confirming >95% purity.
Industrial-Scale Considerations
-
Catalytic Systems: Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency, reducing reaction times by 40% compared to thermal methods.
-
Solvent Optimization: Tert-butanol minimizes side reactions during acylation, achieving yields of 78–82% .
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro assays demonstrate broad-spectrum activity:
-
Bacterial Strains: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .
-
Fungal Pathogens: 50% inhibition of Candida albicans biofilm formation at 25 µg/mL .
The thiazole sulfur atom likely disrupts microbial membrane integrity via thiol-mediated oxidation .
Anticancer Activity
-
Apoptosis Induction: Activates caspase-3 in MCF-7 breast cancer cells (EC₅₀ = 18.7 µM) .
-
Metastasis Suppression: Reduces MMP-9 expression by 60% in A549 lung carcinoma models .
Pharmacological Profiling
Metabolic Stability
-
Cytochrome P450 Metabolism: Primary oxidation by CYP3A4 generates hydroxylated piperidine derivatives, while UGT1A1 mediates glucuronidation of the thiazole ring .
-
Half-Life: 4.2 hours in human liver microsomes, suggesting moderate clearance .
Table 2: Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| LogP | 2.1 |
| Plasma Protein Binding | 89% |
| Bioavailability | 34% (oral) |
Comparative Analysis with Structural Analogs
Substituent Effects
-
Electron-Withdrawing Groups: Fluorination at the phenyl ring (as in analog 1040651-11-3) improves metabolic stability (t₁/₂ = 6.8 hours) but reduces aqueous solubility by 30% .
-
Piperidine Modifications: Replacement with morpholine decreases CNS penetration (LogBB = −1.2 vs. −0.7 for the parent compound).
Table 3: Activity Comparison with Analog 1040651-11-3
| Property | Target Compound | 1040651-11-3 |
|---|---|---|
| MIC (S. aureus) | 12 µg/mL | 8 µg/mL |
| CYP3A4 Inhibition | 22% | 45% |
| Aqueous Solubility | 1.2 mg/mL | 0.8 mg/mL |
Future Directions and Challenges
Clinical Translation Barriers
-
Toxicity Profile: Chronic dosing in rodents reveals hepatotoxicity at 150 mg/kg/day, necessitating prodrug strategies .
-
Formulation Challenges: Low solubility mandates nanoparticle encapsulation (e.g., PLGA carriers) to enhance bioavailability .
Emerging Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume